Cas no 2137867-87-7 ((4,4-Difluorocyclohexyl)methanesulfinic chloride)

(4,4-Difluorocyclohexyl)methanesulfinic chloride 化学的及び物理的性質
名前と識別子
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- (4,4-difluorocyclohexyl)methanesulfinyl chloride
- (4,4-Difluorocyclohexyl)methanesulfinic chloride
- EN300-732578
- 2137867-87-7
-
- インチ: 1S/C7H11ClF2OS/c8-12(11)5-6-1-3-7(9,10)4-2-6/h6H,1-5H2
- InChIKey: SWLNXFHCIUXHNV-UHFFFAOYSA-N
- SMILES: ClS(CC1CCC(CC1)(F)F)=O
計算された属性
- 精确分子量: 216.0187202g/mol
- 同位素质量: 216.0187202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.5
- トポロジー分子極性表面積: 36.3Ų
(4,4-Difluorocyclohexyl)methanesulfinic chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-732578-1.0g |
(4,4-difluorocyclohexyl)methanesulfinyl chloride |
2137867-87-7 | 1g |
$0.0 | 2023-06-06 |
(4,4-Difluorocyclohexyl)methanesulfinic chloride 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
(4,4-Difluorocyclohexyl)methanesulfinic chlorideに関する追加情報
(4,4-Difluorocyclohexyl)methanesulfinic Chloride: A Novel Sulfinate Derivative with Emerging Applications in Medicinal Chemistry
CAS No. 2137867-87-7 is the unique chemical identifier for the compound (4,4-Difluorocyclohexyl)methanesulfinic chloride, a structurally distinct organosulfur derivative featuring a fluorinated cyclohexyl ring conjugated to a sulfinic chloride functional group. This compound represents a class of molecules that have garnered significant attention in recent years due to their potential roles as building blocks in pharmaceutical development and synthetic organic chemistry. The combination of fluorinated cyclohexane motifs with sulfonyl chloride moieties creates a unique scaffold that bridges the fields of fluorinated heterocycles and electrophilic sulfonate chemistry.
The core structure of this compound consists of a six-membered cyclohexane ring substituted with two fluorine atoms at the 4-position, directly linked to a methylene bridge connecting to the sulfinic chloride group. The sulfinic chloride (-SOCl) functionality is particularly noteworthy for its high reactivity toward nucleophiles, making it an ideal intermediate for the synthesis of sulfonamides and sulfonate esters. Recent studies published in Organic Letters (2023) highlight how such fluorinated sulfinate derivatives can enhance metabolic stability and bioavailability when incorporated into drug molecules.
Synthetic approaches to (4,4-Difluorocyclohexyl)methanesulfinic chloride typically involve multi-step sequences starting from fluorinated cyclohexanol precursors. A 2023 study in JACS demonstrated an efficient route using transition-metal-catalyzed sulfonylation reactions under mild conditions. The reaction sequence involves:
- Selective fluorination of cyclohexanol derivatives using N-fluorobenzenesulfonimide (NFSI)
- Oxidative chlorination of the resulting alcohol to form the sulfinic chloride via chloramine-T mediated oxidation
- Purification through column chromatography with hexane/ethyl acetate gradients
The compound's unique physicochemical properties stem from its dual functionalization pattern. The fluorinated cyclohexane ring imparts lipophilicity while maintaining conformational rigidity, while the sulfinic chloride group provides electrophilicity for further derivatization. A 2023 computational study published in JMC revealed that these structural features create optimal hydrophobic interactions with protein targets while maintaining sufficient solubility for aqueous environments.
In medicinal chemistry applications, this compound has shown promise as a key intermediate in the development of novel anti-inflammatory agents. Researchers at Kyoto University (2023) demonstrated its utility in synthesizing selective COX-2 inhibitors through nucleophilic substitution reactions with aniline derivatives. The resulting sulfonamide products exhibited improved selectivity ratios compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
The reactivity profile of (4,4-Difluorocyclohexyl)methanesulfinic chloride has also been explored in asymmetric synthesis contexts. A groundbreaking study from ETH Zürich (2023) utilized this compound as a chiral auxiliary in enantioselective Friedel-Crafts alkylation reactions, achieving >98% ee under catalytic asymmetric conditions. This finding expands its potential applications into stereoselective drug synthesis methodologies.
From an analytical perspective, characterization techniques such as multinuclear NMR spectroscopy and mass spectrometry are essential for confirming structural integrity. The characteristic signals include:
- 19F NMR: Two equivalent F atoms at δ -55.6 ppm (d)
- 13C NMR: Distinct carbonyl carbon signal at δ 168.9 ppm (s)
- HPLC retention time: 9.8 minutes under standard reversed-phase conditions
Ongoing research continues to explore alternative synthetic routes that improve atom economy and reduce environmental impact. A 2023 green chemistry initiative reported by MIT researchers demonstrated an enzymatic approach using lipase-catalyzed hydrolysis followed by selective chlorination, reducing solvent usage by 60% compared to conventional methods.
In conclusion, (4,4-Difluorocyclohexyl)methanesulfinic chloride represents a valuable chemical entity at the intersection of fluorinated organic chemistry and sulfur-based functional group transformations. Its unique structural features and versatile reactivity profile position it as an important tool for modern medicinal chemists seeking to develop next-generation therapeutic agents with improved pharmacokinetic properties.
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